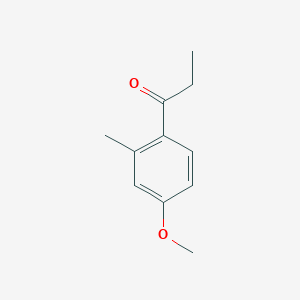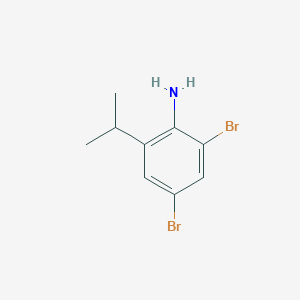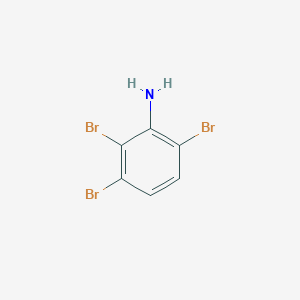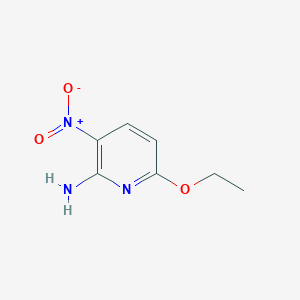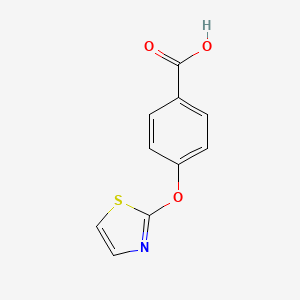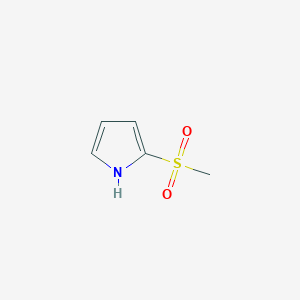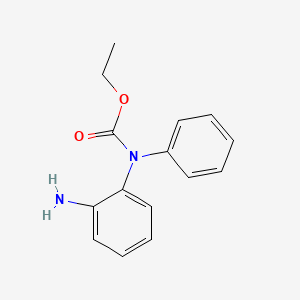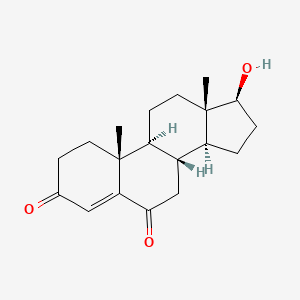
Z-Threoninol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate, or BDC, is an organic compound that is used as an intermediate in the synthesis of a wide variety of organic compounds and pharmaceuticals. BDC has been studied extensively due to its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthese von Oligonukleotiden
Z-Threoninol wird bei der Synthese von Oligonukleotiden verwendet, die Thiolgruppen tragen . Diese Oligonukleotide sind nützliche Zwischenprodukte für eine Reihe von Anwendungen, die Nukleinsäuren betreffen . Ein von Threoninol abgeleiteter Baustein wurde entwickelt, um eine Thiolgruppe an einer beliebigen vorgegebenen Position eines Oligonukleotids einzuführen .
Herstellung von Oligonukleotidkonjugaten
Die mit this compound hergestellten thiolmodifizierten Oligonukleotide wurden zur Herstellung von Oligonukleotidkonjugaten verwendet . Dies ermöglicht die Herstellung komplexer Strukturen mit mehreren Funktionalitäten .
Funktionalisierung von Gold-Nanopartikeln
Thiolmodifizierte Oligonukleotide, die mit this compound synthetisiert wurden, wurden zur Funktionalisierung von Gold-Nanopartikeln verwendet . Dies liegt an der starken Affinität von Thiolgruppen für Goldoberflächen .
Histidin-konjugierte DNA
This compound wird bei der Synthese von Histidin-konjugierten DNA-Oligonukleotiden verwendet . Diese Oligonukleotide können als molekulare Depots für verschiedene Metallionen dienen .
Asymmetrische Katalyse
Histidin-konjugierte DNA-Oligonukleotide, die mit this compound synthetisiert wurden, können in der asymmetrischen Katalyse eingesetzt werden . Dies ermöglicht die Herstellung chiraler Moleküle, die in vielen Bereichen der Chemie und Biologie von Bedeutung sind .
DNA-Metalloenzyme
Histidin-konjugierte DNA-Oligonukleotide, die mit this compound synthetisiert wurden, können als DNA-Metalloenzyme verwendet werden . Diese Enzyme können eine Vielzahl von Reaktionen katalysieren und bieten einen neuen Ansatz für die Biokatalyse .
Modifikation von siRNA
This compound wurde als Linker verwendet, um verschiedene Modifikationen am 3′- oder 5′-Ende von siRNA einzubauen . Dies ermöglicht die Herstellung von siRNA mit verbesserten Eigenschaften, wie z. B. erhöhter Stabilität oder verbesserter Zielfindung .
DNA-Nanobiotechnologie
Thiolmodifizierte Oligonukleotide, die mit this compound synthetisiert wurden, werden in verschiedenen Bereichen und insbesondere im Bereich der DNA-Nanobiotechnologie häufig eingesetzt . Sie wurden zunächst synthetisiert, um die Einführung von Biotin, fluoreszierenden Verbindungen und anderen nichtradioaktiven Markierungen zu ermöglichen . Später wurden thiolmodifizierte Oligonukleotide verwendet, um Oligonukleotid-Peptid-Konjugate unter Verwendung postsynthetischer Protokolle herzustellen und Oligonukleotid-Protein-Konjugate .
Wirkmechanismus
Target of Action
It has been suggested that it may interact with the rna interference (rnai) machinery, indicating a potential role in gene regulation .
Mode of Action
It has been shown to be well-tolerated by the rnai machinery in both double and single-stranded fashion . This suggests that it may interact with its targets to induce changes in gene expression.
Biochemical Pathways
It has been used in the synthesis of acyclic l-threoninol nucleic acid (l-atna), suggesting a role in nucleic acid metabolism .
Result of Action
It has been used in the synthesis of l-atna, which can cross-hybridize with dna and rna and has high nuclease durability . This suggests that it may have a role in enhancing the stability of nucleic acids.
Biochemische Analyse
Biochemical Properties
The biochemical properties of “z-Threoninol” are largely defined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been used to introduce a thiol group at any predetermined position of an oligonucleotide . This suggests that “this compound” can interact with various enzymes and proteins involved in the synthesis and modification of oligonucleotides .
Cellular Effects
It has been shown that oligonucleotides carrying tert-butylsulfanyl (t-BuS) protected thiol groups prepared using a building block derived from “this compound” can be used for the preparation of oligonucleotide conjugates and for the functionalization of gold nanoparticles . This suggests that “this compound” may influence cellular function by affecting the properties and behaviors of oligonucleotides within cells.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of “this compound” in animal models
Metabolic Pathways
Threonine, a related compound, is metabolized in several ways in many animals, including conversion to pyruvate via threonine dehydrogenase
Transport and Distribution
Given its role in the synthesis of oligonucleotides carrying thiol groups, it is possible that “this compound” may be transported and distributed in a manner similar to these oligonucleotides .
Subcellular Localization
Given its role in the synthesis of oligonucleotides carrying thiol groups, it is plausible that “this compound” may be localized in the same subcellular compartments as these oligonucleotides .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate involves the protection of the hydroxyl groups on the starting material, followed by the reaction with benzyl chloroformate to form the desired product.", "Starting Materials": [ "2,3-butanediol", "benzyl chloroformate", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Protect the hydroxyl groups on 2,3-butanediol by reacting with benzyl chloroformate in the presence of triethylamine and dichloromethane.", "Purify the protected intermediate by column chromatography.", "React the protected intermediate with sodium bicarbonate in water to remove the benzyl group and form the desired product, Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate.", "Purify the product by recrystallization." ] } | |
| 71811-27-3 | |
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
benzyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-9(15)11(7-14)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16)/t9-,11+/m1/s1 |
InChI-Schlüssel |
KHJJQBXHWBLXPU-KOLCDFICSA-N |
Isomerische SMILES |
C[C@H]([C@H](CO)NC(=O)OCC1=CC=CC=C1)O |
SMILES |
CC(C(CO)NC(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C(CO)NC(=O)OCC1=CC=CC=C1)O |
Sequenz |
T |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


